1-Methyl-1H-pyrazole-3,5-diamine is an organic compound with the molecular formula . It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is classified as a diamine due to the presence of two amine groups attached to the pyrazole ring. Its unique structure allows it to participate in various chemical reactions, making it of interest in medicinal chemistry and material science.
The synthesis of 1-methyl-1H-pyrazole-3,5-diamine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 1,3-diaminopropane with methyl hydrazine in the presence of a suitable catalyst. This reaction generally occurs under controlled conditions to ensure high yields and purity of the final product.
Another method reported involves diazotization followed by coupling reactions, where an appropriate aniline derivative is reacted with malononitrile to form intermediates that are subsequently converted into 1-methyl-1H-pyrazole-3,5-diamine derivatives through hydrazine hydrate treatment in a solvent such as polyethylene glycol .
The molecular structure of 1-methyl-1H-pyrazole-3,5-diamine consists of a pyrazole ring substituted with a methyl group at position one and amino groups at positions three and five.
1-Methyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions typical for amines and heterocycles.
The mechanism of action for 1-methyl-1H-pyrazole-3,5-diamine primarily involves its interaction with biological targets through hydrogen bonding and nucleophilic attack due to its amine functionalities.
The melting point and spectral data (FTIR, NMR) confirm the identity and purity of synthesized compounds .
1-Methyl-1H-pyrazole-3,5-diamine has several scientific applications:
Pyrazole derivatives represent a privileged structural class in heterocyclic chemistry, characterized by a five-membered ring containing two adjacent nitrogen atoms (1,2-diazole). These compounds exhibit remarkable stability due to their aromatic 6π-electron system, which arises from the delocalization of lone pair electrons from the pyridine-type nitrogen (N2) and the contribution of the pyrrole-type nitrogen (N1) [4]. The unsubstituted pyrazole core demonstrates amphoteric behavior, with the pyridine-like nitrogen acting as a proton acceptor (pKb 11.5) and the pyrrole-like NH functioning as a weak proton donor (pKa of conjugate acid 2.49) [2]. Nitrogen-substituted pyrazoles like 1-methyl-1H-pyrazole-3,5-diamine (CAS 16675-35-7) modify these properties significantly, enhancing solubility and altering electronic distribution for medicinal and material applications. This compound, with molecular formula C₄H₈N₄ and molecular weight 112.13 g/mol, features two amino groups at positions 3 and 5 and a methyl group at N1, making it a versatile precursor in pharmaceutical synthesis .
The pyrazole ring in 1-methyl-1H-pyrazole-3,5-diamine adopts a planar conformation with bond lengths and angles characteristic of aromatic heterocycles. The N1-methyl substitution eliminates prototropic tautomerism at the ring, fixing the nitrogen atoms' roles. However, annular tautomerism remains relevant for the amino substituents, as theoretical studies indicate that 3(5)-aminopyrazoles can exist as amino or imino tautomers (Figure 1) [4]. The amino form predominates in polar protic solvents due to stabilization via hydrogen bonding, while the imino form may contribute in aprotic environments.
Electronic Effects: The electron-donating amino groups substantially increase the π-electron density at C4, making it susceptible to electrophilic attack. Nuclear Magnetic Resonance (NMR) studies reveal characteristic chemical shifts: C3/C5 resonances appear near δ 140-150 ppm, while C4 shifts upfield to δ 90-100 ppm due to the dual amino substitution [4]. The methyl group at N1 exhibits a signal near δ 3.8 ppm in ¹H NMR, with its presence confirmed by mass spectral fragmentation patterns showing loss of •CH₃ .
Hydrogen Bonding: The compound forms extended hydrogen-bonded networks in the solid state. The amino groups act as both donors (N–H) and acceptors (lone pairs), while the pyridine-like nitrogen (N2) serves as an additional acceptor site. This facilitates self-assembly into dimers, trimers, or chains, as confirmed by X-ray crystallography of analogous structures [3] [4].
Tautomeric Equilibrium: For 3(5)-aminopyrazoles, solvent polarity dramatically influences tautomeric distribution (Table 1). Water stabilizes the amino tautomer (>95%), while nonpolar solvents like toluene increase the imino form contribution to 15-20% [4].
Table 1: Tautomeric Equilibrium of 3(5)-Aminopyrazoles in Different Solvents
Solvent | Dielectric Constant (ε) | Amino Tautomer (%) | Imino Tautomer (%) |
---|---|---|---|
Water | 80.1 | >95 | <5 |
Methanol | 32.7 | 90 | 10 |
Acetonitrile | 37.5 | 85 | 15 |
Toluene | 2.4 | 80-85 | 15-20 |
Nitrogen-substituted pyrazoles serve as critical pharmacophores due to their ability to mimic peptide bonds and participate in hydrogen bonding with biological targets. 1-Methyl-1H-pyrazole-3,5-diamine, in particular, functions as a multifunctional building block in drug discovery:
Anti-inflammatory Applications: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and modulate cytokine production. Molecular docking studies show that 3,5-diamino substitutions facilitate hydrogen bonding with COX-2 active site residues (Tyr385, Ser530), explaining the potent activity of compounds like those reported by Bandgar et al. [2]. Derivatives incorporating this moiety exhibit ≥84.2% inhibition in carrageenan-induced paw edema models, comparable to diclofenac (86.72%) [2].
Antimicrobial and Anticancer Activity: The diamine scaffold enhances penetration of bacterial membranes and chelates essential metals. Keche et al. demonstrated that ureido/thioureido derivatives of 3,5-diaminopyrazole suppress TNF-α (61–85%) and IL-6 (76–93%) at 10 μM, exceeding dexamethasone’s efficacy [2]. In cancer research, the amino groups enable Schiff base formation with carbonyls, generating cytotoxic agents that intercalate DNA or inhibit topoisomerases [6].
Antidiabetic Potential: Pyrazole-3,5-diamine derivatives inhibit α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. Their planar structure allows π-stacking with enzyme active sites, while amino groups form salt bridges with catalytic aspartate residues [6].
Molecular Hybridization: The diamine serves as a linchpin for synthesizing fused heterocycles. Condensation with β-diketones yields pyrazolo[1,5-a]pyrimidines—scaffolds present in kinase inhibitors and antiviral agents (Figure 2) [4].
Table 2: Biologically Active Pyrazole Derivatives Derived from 3,5-Diamino Precursors
Biological Activity | Target Compound | Key Structural Features | Reference |
---|---|---|---|
Anti-inflammatory | 5-(2,4,6-Trimethoxyphenyl)pyrazole | Pyrazole-integrated benzophenone | Bandgar et al. [2] |
Cytokine inhibition | 1-Acetyl-3-(3,4-dimethoxyphenyl)pyrazole | Arylurea/arylthiourea at C5 | Keche et al. [2] |
Antidiabetic | Ethyl 5-hydroxy-1-isonicotinoylpyrazole | Carboxylate and hydroxyl at C5 | Karrouchi et al. [6] |
The synthesis of pyrazole derivatives has evolved from classical condensation methods to sophisticated catalytic systems, with 1-methyl-1H-pyrazole-3,5-diamine reflecting these advancements:
Early Methods (Pre-1960s): Initial routes relied on Knorr-type condensations between hydrazines and 1,3-dicarbonyls. For 3,5-diaminopyrazoles, this required unstable precursors like diiminoacetone, leading to low yields (<30%) and regiochemical ambiguity [4] [9].
Modern Catalytic Approaches:
Microwave-Assisted Cyclization: Tosylhydrazones of α,β-unsaturated carbonyls undergo solvent-free cyclization under microwave irradiation, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) [2].
Specialized Routes for 3,5-Diaminopyrazoles:
Table 3: Evolution of Synthetic Methods for Aminopyrazoles
Era | Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-1960s | Knorr Condensation | Hydrazine + 1,3-dicarbonyls | 20–40% | Regiochemical control |
1980s–2000s | Vilsmeier–Haack Reaction | DMF/POCl₃, 60–80°C | 45–65% | Requires preformed hydrazones |
2010s–Present | Microwave Cyclization | MW, solvent-free, 150°C, 15 min | 75–92% | Specialized equipment needed |
Present | Ruthenium Catalysis | RuCl₂(PPh₃)₃, O₂, 80°C | 80–95% | High catalyst cost |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: